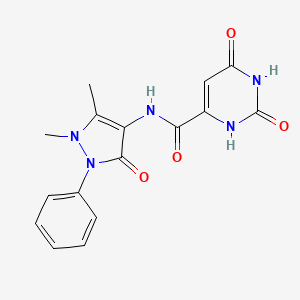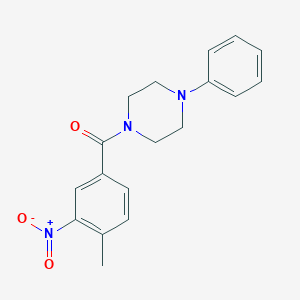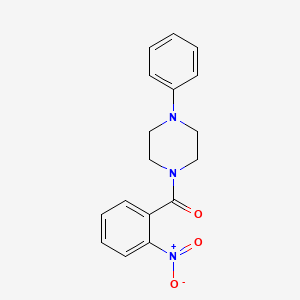
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction This compound belongs to a class of chemical substances that are typically synthesized for various purposes, including biological activities and chemical properties analysis. The compound is related to the pyrazolopyrimidine and pyrazole carboxamide derivatives, recognized for their potential applications in medicinal chemistry.
Synthesis Analysis The synthesis involves condensation reactions and cyclization steps typical for the creation of pyrazole and pyrimidine derivatives. These processes are employed to introduce different functional groups, allowing for the structural and functional diversity of the final compounds. For instance, the synthesis of similar pyrazole derivatives involves reactions with amines and cyclization with carboxylic acids or esters (Liu et al., 2016; Saeed et al., 2020).
Molecular Structure Analysis The molecular structure is often confirmed using X-ray crystallography and spectroscopic methods. The structure analysis involves studying intermolecular interactions, such as hydrogen bonding, and the overall geometry of the compound. For related compounds, analyses have shown that crystal packing is stabilized by hydrogen bonds and π-interactions, contributing to the molecular conformation and stability (Saeed et al., 2020).
Chemical Reactions and Properties These compounds participate in various chemical reactions, including those leading to the formation of new derivatives with potential biological activities. The reactivity is often influenced by the functional groups present in the molecule, which can undergo transformations such as nucleophilic substitution, addition, or cyclization reactions (Ejaz et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Anticancer and Anti-inflammatory Agents
Research has focused on the synthesis of novel derivatives with potential anticancer and anti-inflammatory activities. For example, pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, showing promising results. These compounds have also been assessed for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Antimicrobial Activity
Several studies have synthesized derivatives of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide with antimicrobial properties. These compounds have been tested against a variety of bacterial and fungal strains, displaying varying degrees of antimicrobial activity. This research contributes to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Kumar et al., 2014).
Enzyme Inhibition
The compound and its derivatives have been investigated for their potential to inhibit specific enzymes that are relevant to disease processes. For instance, some derivatives have been evaluated for their inhibitory effects on enzymes like ecto-5'-nucleotidase, which plays a role in cancer and inflammatory diseases. These studies are foundational for developing new therapeutic agents targeting these enzymes (Saeed et al., 2015).
Propiedades
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-9-13(19-14(23)11-8-12(22)18-16(25)17-11)15(24)21(20(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,19,23)(H2,17,18,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMHNWYMQJOOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5603100.png)

![11-(2-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5603115.png)
![2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5603122.png)
![5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5603124.png)

![2-benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5603130.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-phenylpropanamide](/img/structure/B5603144.png)


![3-(3-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-piperazinone](/img/structure/B5603161.png)
![2-(dimethylamino)-N-[(2-ethoxy-3-pyridinyl)methyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5603164.png)